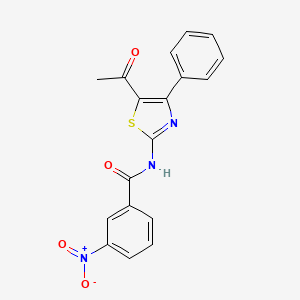

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide

Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a thiazole-based benzamide derivative characterized by a nitro (-NO₂) group at the 3-position of the benzamide ring and an acetyl (-COCH₃) group at the 5-position of the thiazole ring.

Propriétés

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4S/c1-11(22)16-15(12-6-3-2-4-7-12)19-18(26-16)20-17(23)13-8-5-9-14(10-13)21(24)25/h2-10H,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTQQZRUVRQUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Amidation: The final step involves the formation of the amide bond by reacting the nitrated thiazole derivative with 3-nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl ring.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of the nitro group to an amine group.

Substitution: Halogenated derivatives of the compound.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide involves its interaction with various molecular targets:

Molecular Targets: Enzymes involved in oxidative stress, inflammatory pathways, and cell proliferation.

Pathways Involved: Inhibition of key enzymes in the inflammatory pathway, leading to reduced inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

Key Findings and Implications

Substituent Effects : Nitro and CF₃ groups enhance antibacterial activity, while hydroxy/methoxy groups modulate enzyme selectivity.

Synthetic Feasibility : High yields (~80%) are achievable for analogs, though crystallization conditions vary.

Structural Stability : Hydrogen bonding and conjugation between rings (evidenced by C–N bond lengths) are critical for molecular stability .

Activité Biologique

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C16H14N2O3S. It features a thiazole ring, which is known for its biological activity, particularly in the context of neurodegenerative diseases and cancer therapeutics.

Acetylcholinesterase Inhibition : One of the primary mechanisms through which N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide exhibits biological activity is through the inhibition of acetylcholinesterase (AChE). This enzyme breaks down acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease .

Anticancer Activity : The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved include the modulation of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival .

In Vitro Studies

Research has demonstrated that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide exhibits significant inhibitory activity against AChE with an IC50 value indicating effective concentration levels. Additionally, studies have reported cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.12 | Cytotoxicity observed |

| SW620 (Colon Cancer) | 7.90 | Significant inhibition |

| K562 (Leukemia) | 10.00 | Moderate cytotoxicity |

Case Studies

- Alzheimer's Disease Model : In a study focusing on Alzheimer's disease models, compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide were shown to significantly reduce Aβ aggregation and improve cognitive function in animal models. The compound’s ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .

- Cancer Cell Proliferation : In another study evaluating various thiazole derivatives, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide exhibited promising results in inhibiting the proliferation of breast and colon cancer cells through apoptosis induction pathways .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves coupling 5-acetyl-4-phenyl-1,3-thiazol-2-amine with 3-nitrobenzoyl chloride under reflux in anhydrous pyridine. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization in methanol. Intermediate characterization employs -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and functional group integrity .

Q. Which spectroscopic techniques are critical for validating the compound’s purity and structural identity?

- Methodology :

- X-ray crystallography : Resolves molecular conformation, bond lengths, and intermolecular interactions (e.g., N–H···O hydrogen bonds) .

- FT-IR : Confirms the presence of acetyl (C=O stretch at ~1700 cm) and nitro (asymmetric stretch at ~1530 cm) groups.

- HPLC : Ensures >95% purity using a C18 column and acetonitrile/water mobile phase .

Q. How is the compound’s preliminary biological activity evaluated in anticancer research?

- Methodology : The National Cancer Institute’s Developmental Therapeutics Program (NCI-DTP) protocol is followed. Dose-response assays (0.1–100 µM) are conducted across 60 human cancer cell lines, with GI values calculated using the sulforhodamine B (SRB) assay. Positive controls (e.g., doxorubicin) validate experimental conditions .

Advanced Research Questions

Q. How do conformational variations in the crystal structure influence its interaction with biological targets?

- Methodology : Single-crystal X-ray diffraction reveals two independent molecules in the asymmetric unit, stabilized by N–H···N and N–H···O hydrogen bonds. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 15% H···O interactions), while molecular docking predicts binding affinity to enzymes like parasitic PFOR (pyruvate:ferredoxin oxidoreductase) via amine anion interactions .

Q. What computational strategies are used to predict electronic properties and reactivity?

- Methodology :

- Multiwfn software : Performs wavefunction analysis to map electrostatic potential surfaces (EPS), identifying nucleophilic (nitro group) and electrophilic (acetyl region) sites .

- DFT calculations : B3LYP/6-311G(d,p) basis sets optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), correlating with experimental UV-Vis spectra .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. trifluoromethyl groups) on cytotoxicity using analogues from patent literature .

- Metabolic stability assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, explaining discrepancies in in vitro vs. in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.